Cas no 866727-29-9 (7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one)

866727-29-9 structure
Nom du produit:7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one
7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one Propriétés chimiques et physiques
Nom et identifiant
-
- 7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one
- 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one, 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-
- 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-[1,3]dioxolo[4,5-g]quinolin-8-one
- 866727-29-9
- 7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one
- AKOS001831200
- SCHEMBL1549390
- F1604-0495
-
- Piscine à noyau: 1S/C26H20FNO4/c1-2-16-3-7-18(8-4-16)25(29)21-14-28(13-17-5-9-19(27)10-6-17)22-12-24-23(31-15-32-24)11-20(22)26(21)30/h3-12,14H,2,13,15H2,1H3
- La clé Inchi: JDFVPULGKVEWHN-UHFFFAOYSA-N
- Sourire: N1(CC2=CC=C(F)C=C2)C2C(=CC3OCOC=3C=2)C(=O)C(C(=O)C2=CC=C(CC)C=C2)=C1
Propriétés calculées
- Qualité précise: 429.13763628g/mol
- Masse isotopique unique: 429.13763628g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 5
- Complexité: 738
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 5.5
- Surface topologique des pôles: 55.8Ų
Propriétés expérimentales
- Dense: 1.347±0.06 g/cm3(Predicted)
- Point d'ébullition: 617.1±55.0 °C(Predicted)
- Le PKA: -2.93±0.40(Predicted)
7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1604-0495-1mg |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1604-0495-20μmol |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1604-0495-25mg |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1604-0495-50mg |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1604-0495-5mg |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1604-0495-20mg |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1604-0495-40mg |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F1604-0495-5μmol |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1604-0495-10mg |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1604-0495-10μmol |
7-(4-ethylbenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one |
866727-29-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one Littérature connexe
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
2. Back matter
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
866727-29-9 (7-(4-ethylbenzoyl)-5-(4-fluorophenyl)methyl-2H,5H,8H-1,3dioxolo4,5-gquinolin-8-one) Produits connexes
- 2379918-38-2(8-Fluoroimidazo[1,2-a]pyridine hydrate)
- 2137988-14-6(6-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylpyridine-3-carboximidamide)
- 1261557-35-0(3-Chloro-4'-iodo-3'-methylpropiophenone)
- 608492-88-2(2-methyl-N-{4-(3-methylpiperidin-1-yl)sulfonylphenyl}benzamide)
- 2138077-47-9(2-{1-(3-methoxy-1,2-thiazol-5-yl)ethylamino}butan-1-ol)
- 1306038-59-4(N-(1-cyanocyclopentyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide)
- 1897912-96-7(3-(3-{(tert-butoxy)carbonylamino}phenyl)-2-methylpropanoic acid)
- 2137760-26-8(4-Pyrimidinecarboxylic acid, 6-chloro-2-(cyclopentylmethyl)-)
- 329078-93-5(ethyl 4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamido}benzoate)
- 1068139-38-7((2S)-N-(4-Dodecylphenyl)sulfonylpyrrolidine-2-carboxamide)
Fournisseurs recommandés
Taizhou Jiayin Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Changzhou Guanjia Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif

Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot
